![molecular formula C5H7O3- B1236294 3-Methyl-2-oxobutanoate](/img/structure/B1236294.png)
3-Methyl-2-oxobutanoate
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Overview
Description
3-methyl-2-oxobutanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxobutanoic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 2-oxo monocarboxylic acid anion, an oxo fatty acid anion and a branched-chain fatty acid anion. It derives from a butyrate. It is a conjugate base of a 3-methyl-2-oxobutanoic acid.
Scientific Research Applications
1. NMR Studies in Proteins
3-Methyl-2-oxobutanoate has been utilized in nuclear magnetic resonance (NMR) studies of high molecular weight proteins. A study by Ayala et al. (2012) discusses an efficient synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate for the specific labeling of Ile methyl-γ(2) groups in proteins. This approach is designed to optimize magnetization transfer in large proteins between important structural probes and their corresponding backbone nuclei (Ayala et al., 2012).
2. Biosynthesis of Ethylene from Methionine
Billington, Golding, and Primrose (1979) identified 4-methylthio-2-oxobutanoate in culture fluids of various bacteria and fungi, suggesting its role as an intermediate in the biosynthesis of ethylene from methionine. Their research presents methods for identifying this compound using techniques like TLC, NMR, and mass spectroscopy (Billington, Golding & Primrose, 1979).
3. Thioacetalization Reagent
Methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate, a derivative of 3-oxobutanoate, has been investigated as a nonthiolic, odorless, and practical thioacetalization reagent. Ran et al. (2005) demonstrated its effectiveness in converting a range of aldehydes and ketones into corresponding dithioacetals (Ran et al., 2005).
4. Synthesis of Chiral Intermediates
Studies have shown the synthesis of specific chiral intermediates like Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important component in the production of certain pharmaceuticals. Zhang Xingxian (2012) describes a synthesis process starting from L-aspartic acid, highlighting its potential in drug development (Zhang Xingxian, 2012).
5. Enantioselective Reduction by Fungi
Fungal species like Penicillium purpurogenum have been used to reduce ethyl 2-methyl 3-oxobutanoate to its corresponding alcohols. Iwamoto et al. (2000) observed a high diastereomer ratio and enantiomeric excess in these reductions, indicating the potential for precise stereochemical control in microbial reductions (Iwamoto et al., 2000).
properties
Product Name |
3-Methyl-2-oxobutanoate |
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Molecular Formula |
C5H7O3- |
Molecular Weight |
115.11 g/mol |
IUPAC Name |
3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8)/p-1 |
InChI Key |
QHKABHOOEWYVLI-UHFFFAOYSA-M |
SMILES |
CC(C)C(=O)C(=O)[O-] |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-] |
synonyms |
2-ketoisovalerate 2-oxoisovalerate 3-methyl-2-oxobutanoate 3-methyl-2-oxobutyrate alpha-keto-isovaleric acid alpha-ketoisopentanoic acid alpha-ketoisovalerate alpha-ketoisovalerate, calcium salt alpha-ketoisovalerate, sodium salt alpha-ketoisovaleric acid alpha-ketovaline alpha-oxoisovalerate calcium ketovaline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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